molecular formula C15H10F2N4O B12390367 Vegfr-2-IN-31

Vegfr-2-IN-31

Cat. No.: B12390367
M. Wt: 300.26 g/mol
InChI Key: WDWLPDDXHSDZFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vegfr-2-IN-31 is a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). This compound has shown significant efficacy in inhibiting the proliferation of cancer cells, particularly in prostate cancer. It works by blocking the VEGFR-2 signaling pathway, which is crucial for angiogenesis, the process by which new blood vessels form from pre-existing ones. This makes this compound a promising candidate for anti-cancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2-IN-31 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the necessary substituents. The synthetic route typically involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-throughput screening methods ensures that the final product meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Vegfr-2-IN-31 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Vegfr-2-IN-31 has a wide range of scientific research applications, including:

Mechanism of Action

Vegfr-2-IN-31 exerts its effects by binding to the VEGFR-2 receptor, preventing the binding of vascular endothelial growth factor (VEGF). This inhibits the dimerization and autophosphorylation of the receptor, blocking downstream signaling pathways involved in cell proliferation, migration, and survival. Key pathways affected include the phospholipase C gamma-protein kinase C (PLCγ-PKC), TSAd-Src-phosphoinositide 3-kinase-Akt (PI3K-Akt), and SHB-focal adhesion kinase-paxillin (FAK-paxillin) pathways .

Comparison with Similar Compounds

Similar Compounds

    Sorafenib: Another VEGFR-2 inhibitor used in cancer therapy.

    Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.

    Axitinib: A selective inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3.

Uniqueness

Vegfr-2-IN-31 is unique in its high specificity and potency against VEGFR-2, making it particularly effective in inhibiting angiogenesis. Compared to similar compounds, this compound has shown superior efficacy in preclinical studies, particularly in prostate cancer models .

Properties

Molecular Formula

C15H10F2N4O

Molecular Weight

300.26 g/mol

IUPAC Name

4-[(2,4-difluorophenyl)diazenyl]-5-phenyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C15H10F2N4O/c16-10-6-7-12(11(17)8-10)18-20-14-13(19-21-15(14)22)9-4-2-1-3-5-9/h1-8H,(H2,19,21,22)

InChI Key

WDWLPDDXHSDZFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN2)N=NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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